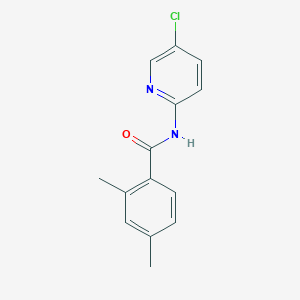![molecular formula C17H16F3N3O B244682 N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244682.png)
N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide, commonly known as PF-06409577, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the transcription factor STAT3, which plays a critical role in the regulation of various cellular processes, including cell growth, differentiation, and survival.
Mécanisme D'action
PF-06409577 exerts its pharmacological effects by selectively inhibiting the transcription factor STAT3. STAT3 is a critical regulator of various cellular processes, including cell growth, differentiation, and survival. Aberrant activation of STAT3 has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. By inhibiting STAT3, PF-06409577 can modulate the expression of downstream target genes and inhibit tumor growth and inflammation.
Biochemical and Physiological Effects:
PF-06409577 has been shown to have potent inhibitory effects on STAT3 phosphorylation and downstream target gene expression in various cancer and immune cells. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In animal models, PF-06409577 has been shown to inhibit tumor growth and metastasis and reduce inflammation in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
PF-06409577 is a potent and selective inhibitor of STAT3, making it a valuable tool for studying the role of STAT3 in various cellular processes. Its selectivity and potency also make it a promising therapeutic agent for the treatment of various diseases. However, like all small molecule inhibitors, PF-06409577 has limitations, including potential off-target effects and limited bioavailability.
Orientations Futures
Future research on PF-06409577 will likely focus on its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Further studies will also be needed to optimize its pharmacological properties, including bioavailability and toxicity, to improve its clinical efficacy. Additionally, the development of new small molecule inhibitors of STAT3 may provide alternative therapeutic options for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of PF-06409577 involves several steps, including the preparation of the key intermediate, N-(2-bromo-5-trifluoromethylphenyl)nicotinamide, and its subsequent coupling with pyrrolidine. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
PF-06409577 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have demonstrated its efficacy in inhibiting tumor growth and metastasis in various cancer models, including breast, lung, and pancreatic cancer. It has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis.
Propriétés
Formule moléculaire |
C17H16F3N3O |
|---|---|
Poids moléculaire |
335.32 g/mol |
Nom IUPAC |
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)13-5-6-15(23-8-1-2-9-23)14(10-13)22-16(24)12-4-3-7-21-11-12/h3-7,10-11H,1-2,8-9H2,(H,22,24) |
Clé InChI |
WJRQYDGYOJNZNX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CN=CC=C3 |
SMILES canonique |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)